Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16144686
InChI: InChI=1S/C23H24BrNO2/c1-3-4-5-6-13-27-23(26)20-15-22(17-9-7-16(2)8-10-17)25-21-12-11-18(24)14-19(20)21/h7-12,14-15H,3-6,13H2,1-2H3
SMILES:
Molecular Formula: C23H24BrNO2
Molecular Weight: 426.3 g/mol

Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

CAS No.:

Cat. No.: VC16144686

Molecular Formula: C23H24BrNO2

Molecular Weight: 426.3 g/mol

* For research use only. Not for human or veterinary use.

Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate -

Specification

Molecular Formula C23H24BrNO2
Molecular Weight 426.3 g/mol
IUPAC Name hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate
Standard InChI InChI=1S/C23H24BrNO2/c1-3-4-5-6-13-27-23(26)20-15-22(17-9-7-16(2)8-10-17)25-21-12-11-18(24)14-19(20)21/h7-12,14-15H,3-6,13H2,1-2H3
Standard InChI Key CBUPGZOTUVKKAK-UHFFFAOYSA-N
Canonical SMILES CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)C

Introduction

Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is a synthetic organic compound belonging to the class of quinoline derivatives. These compounds are noted for their diverse biological activities, making them significant in medicinal chemistry. The specific structure of this compound suggests potential applications in pharmaceuticals, particularly in targeting various diseases through biochemical interactions.

Molecular Formula and Weight

The molecular formula for Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is not explicitly provided in the available literature, but it can be inferred based on its components. The compound includes a quinoline core with a bromine atom at the 6-position, a 4-methylphenyl group at the 2-position, and a hexyl ester group at the 4-position.

Synthesis

The synthesis of Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions, including bromination and esterification processes. These steps are crucial for introducing the hexyl chain and the 4-methylphenyl group into the quinoline structure.

Biological Activities and Potential Applications

Quinoline derivatives, including Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate, are known for their diverse biological activities. These compounds have been explored for their potential in medicinal chemistry, particularly in drug discovery. The structural modifications in quinoline derivatives can significantly influence their biological activities, making them candidates for pharmacological studies.

In Vitro and In Silico Studies

Although specific in vitro and in silico studies on Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate are not documented, related quinoline derivatives have shown promising results in targeting various biological pathways. For instance, some quinoline hybrids have demonstrated anticancer and antimicrobial activities by inhibiting key enzymes like EGFR and DNA gyrase .

Spectroscopic Analysis

Spectroscopic techniques such as NMR and IR are essential for confirming the structure and purity of Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate. These analyses provide critical data on the compound's chemical integrity and potential biological interactions.

Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

This compound shares a similar quinoline core but differs in the substituent at the 2-position, where a chlorophenyl group replaces the methylphenyl group. It has a molecular formula of C₁₆H₁₉BrClN₁O₂ and a molecular weight of approximately 362.605 g/mol.

Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

This compound features a bromophenyl group at the 2-position instead of a methylphenyl group. Its molecular formula is C₂₂H₂₁Br₂NO₂ .

Data Table: Comparison of Related Quinoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituents at 2-Position
Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylateNot explicitly providedNot explicitly provided4-Methylphenyl
Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylateC₁₆H₁₉BrClN₁O₂Approximately 362.6054-Chlorophenyl
Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylateC₂₂H₂₁Br₂NO₂Not explicitly provided4-Bromophenyl

This table highlights the structural variations among these quinoline derivatives, which can significantly impact their biological activities and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator